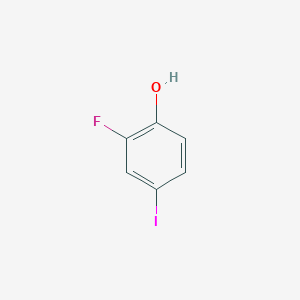

2-Fluoro-4-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOQGGGFQVVOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561549 | |

| Record name | 2-Fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-28-2 | |

| Record name | 2-Fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodophenol (CAS: 2713-28-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodophenol, a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers versatile reactivity for the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a halogenated phenol derivative with the molecular formula C₆H₄FIO.[1] It typically appears as a yellow to light yellow or brown liquid or a low-melting solid.[1] The presence of both fluorine and iodine atoms on the phenolic ring imparts distinct chemical properties that are highly valuable in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2713-28-2 | [1] |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [1][2] |

| Appearance | Yellow to light yellow or brown liquid to low melting solid | [1] |

| Purity | ≥ 95% | [1] |

| Boiling Point | 238.1±25.0 °C (Predicted) | |

| Density | 2.085±0.06 g/cm³ (Predicted) | |

| pKa | 8.10±0.18 (Predicted) | |

| Storage Conditions | Store at 0 - 8 °C, in a dark, dry place. | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (CDCl₃) δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [3] |

| ¹³C NMR | Predicted shifts can be calculated using standard software. Experimental data is recommended for confirmation. The carbon attached to fluorine will show a characteristic large coupling constant (¹J C-F). | |

| FT-IR | Characteristic peaks are expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-F stretching (~1100-1200 cm⁻¹), and C-I stretching (~500-600 cm⁻¹), as well as aromatic C-H and C=C stretching. | |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 238. The fragmentation pattern would likely involve the loss of I, F, CO, and other characteristic fragments of substituted phenols. |

Synthesis of this compound

A common laboratory-scale synthesis involves the direct iodination of 2-fluorophenol.

Experimental Protocol: Iodination of 2-Fluorophenol

Materials:

-

2-Fluorophenol

-

Iodine

-

Concentrated Ammonia

-

Ethyl Acetate

-

Water

-

5% Sodium Bisulfite Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

-

Dichloromethane

-

Ethyl Acetate

Procedure: [3]

-

Dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature.

-

Add iodine (1 equivalent) in a single portion to the stirring solution.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Purify the residue by silica gel column chromatography using a dichloromethane/ethyl acetate (9:1) eluent system to afford this compound.

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][4] The presence of two different halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds while leaving the fluorine atom intact for potential subsequent transformations.

Key Synthetic Transformations

4.1.1. Suzuki Coupling

This reaction is used to form a carbon-carbon bond between the aryl iodide and a boronic acid or ester.

-

General Protocol:

-

Combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, DMF).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Perform an aqueous workup and purify the product by chromatography.

-

4.1.2. Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.

-

General Protocol:

-

To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

After completion, perform a standard workup and purification.

-

4.1.3. Buchwald-Hartwig Amination

This reaction is employed to form a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.

-

General Protocol:

-

Combine this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the mixture under an inert atmosphere.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the product.

-

Representative Reaction Diagram: Suzuki Coupling

Caption: Suzuki coupling of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Class | Reference |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [5] |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) | [5] |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [5] |

| Causes serious eye damage/irritation | H318/H319 | Serious Eye Damage/Eye Irritation (Category 1/2A) | [5] |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) | [5] |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its distinct reactivity, owing to the presence of both fluorine and iodine substituents, allows for selective and sequential functionalization, making it an important intermediate in the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Synthesis of 2-Fluoro-4-iodophenol from 2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 2-Fluoro-4-iodophenol, a valuable intermediate in pharmaceutical and materials science research. The document outlines a detailed experimental protocol for the regioselective iodination of 2-fluorophenol, presents key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the aromatic ring: a hydroxyl group, a fluorine atom, and an iodine atom. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive handle for further functionalization, commonly through cross-coupling reactions. The hydroxyl group also offers a site for modification or can direct further electrophilic aromatic substitution. This guide details a specific method for the preparation of this compound from commercially available 2-fluorophenol.

Reaction Scheme

The synthesis of this compound from 2-fluorophenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl and fluoro groups are both ortho-, para-directing, leading to the preferential substitution of iodine at the C4 position, which is para to the hydroxyl group and meta to the fluorine atom.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluorophenol as described in the experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 2-Fluorophenol | [1] |

| Reagents | Iodine, Concentrated Ammonia | [1] |

| Product | This compound | [1] |

| Yield | 42% | [1] |

| 1H-NMR (CDCl3) δ (ppm) | 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [1] |

| Purity (Typical) | ≥ 95% | |

| Appearance | Colorless solid | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-Fluorophenol (0.47 g, 4.18 mmol)

-

Iodine (1.06 g, 4.18 mmol)

-

Concentrated Ammonia (22 ml)

-

Ethyl acetate

-

Water

-

5% Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol (0.47 g, 4.18 mmol) in concentrated ammonia (22 ml) at room temperature.[1]

-

Addition of Iodine: To the stirring solution, add iodine (1.06 g, 4.18 mmol) in a single portion.[1]

-

Reaction: Stir the reaction mixture overnight at room temperature.[1]

-

Work-up:

-

Remove the solvent by evaporation under reduced pressure.[1]

-

Partition the residue between ethyl acetate (100 ml) and water (40 ml).[1]

-

Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine (10 ml).[1]

-

Dry the organic phase over anhydrous magnesium sulfate and filter.[1]

-

Concentrate the filtrate to dryness under reduced pressure.[1]

-

-

Purification: Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (9:1) as the eluent to afford this compound as a colorless solid (0.42 g, 42% yield).[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

2-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation. Avoid breathing dust.

-

Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.

-

Organic Solvents (Ethyl Acetate, Dichloromethane): Flammable and volatile. Handle away from ignition sources and in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound from 2-fluorophenol. The described method offers a straightforward approach to obtaining this valuable intermediate. The provided quantitative data and workflow diagram are intended to facilitate the replication and potential optimization of this synthesis in a research and development setting.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-4-iodophenol, a key intermediate in pharmaceutical and materials science research. The document outlines its melting and boiling points, provides standardized experimental protocols for their determination, and includes a visualization of a common synthetic application.

Core Physical Properties

This compound is a halogenated phenol derivative with the chemical formula C₆H₄FIO. Its physical state at ambient temperature is described as a yellow to light brown liquid or a low melting solid.[1] The precise, experimentally determined melting point is not consistently reported in publicly available literature; however, its appearance suggests a melting point near room temperature.

Data Presentation

For clarity and comparative purposes, the available quantitative data on the physical properties of this compound are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | Low Melting Solid | [1] |

| Boiling Point | 238.1 ± 25.0 °C (Predicted) |

Note: The boiling point is a predicted value and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of the melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and reliable technique.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample of this compound is solid, finely crush it to a powder using a mortar and pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate.

-

For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol outlines the distillation method for determining the boiling point of a liquid sample.

Materials:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Ensure all joints are securely clamped.

-

Sample and Boiling Chips: Place a small volume of this compound into the distilling flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: Gently heat the distilling flask using a heating mantle or oil bath.

-

Observation and Data Recording: As the liquid boils, the vapor will rise and enter the condenser. The temperature will stabilize at the boiling point of the substance. Record the temperature at which a steady distillation rate is achieved and the temperature remains constant.

Application in Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. The presence of an iodine atom makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3][4]

The following diagram illustrates a generalized experimental workflow for a Suzuki-Miyaura coupling reaction using an aryl iodide like this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

IUPAC name for 2-Fluoro-4-iodophenol

An In-depth Technical Guide to 2-Fluoro-4-iodophenol for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, featuring a phenol ring substituted with both a fluorine and an iodine atom, makes it a versatile and valuable building block for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a reactive site for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a yellow to light brown solid at room temperature.[3] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| CAS Registry Number | 2713-28-2 | [1][3] |

| Molecular Formula | C₆H₄FIO | [3][4] |

| Molecular Weight | 238.00 g/mol | [3] |

| Appearance | Yellow to light yellow or Brown liquid to low melting solid | [3] |

| Boiling Point | 238.1±25.0 °C (Predicted) | |

| pKa | 8.10±0.18 (Predicted) | |

| Storage Conditions | Store at 0 - 8 °C, keep in dark place, sealed in dry | [3] |

Synthesis of this compound

The compound can be synthesized from 2-fluorophenol through an electrophilic iodination reaction. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from 2-Fluorophenol

Materials:

-

2-fluorophenol

-

Iodine (I₂)

-

Concentrated ammonia (NH₃)

-

Ethyl acetate

-

Water

-

5% Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Dichloromethane

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature with stirring.

-

To this solution, add iodine (1 equivalent) in a single portion.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (e.g., 9:1 ratio) as the eluent to afford this compound.

A visual representation of this synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its utility spans several areas of research.

Pharmaceutical Development: This compound is a key building block for pharmaceuticals.[1][5] The distinct halogen substitutions allow for selective and versatile chemical reactions, such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Biochemical Research: It is valuable for creating molecular probes and inhibitors for studying enzyme interactions and mechanisms.[5] By incorporating this moiety into larger molecules, researchers can investigate biological pathways and identify potential therapeutic targets.

Organic Synthesis: In a broader context, this compound is used to explore new chemical reactions and develop innovative synthetic methodologies.[1]

Materials Science: Its properties are also leveraged in the development of advanced materials like organic electronics and dyes.[1]

The role of this compound as a versatile building block in various scientific domains is illustrated in the diagram below.

Caption: Applications of this compound in research.

Biological Activity Context

While this compound itself is primarily a synthetic intermediate, the structural motifs it helps to create are found in numerous biologically active compounds. Halogenated phenols are a well-established class of compounds in medicinal chemistry. The fluorine atom can increase the metabolic stability of a drug by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.

Although direct evidence for the biological activity of this compound is not extensively documented, its derivatives are investigated for a range of therapeutic applications, including as potential anticancer, antimicrobial, and anti-inflammatory agents, often through the inhibition of specific enzymes.[6]

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its facile synthesis and the orthogonal reactivity of its functional groups—the phenol, the fluorine, and the iodine—provide chemists with a powerful tool for the design and synthesis of novel compounds with tailored properties. For researchers and professionals in drug development, this compound represents a key starting point for the creation of new therapeutic agents and molecular probes to explore complex biological systems.

References

Safety, handling, and storage of 2-Fluoro-4-iodophenol

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Fluoro-4-iodophenol

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 2713-28-2), a versatile chemical compound utilized in pharmaceutical development, organic synthesis, and biochemical research.[1] It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation and serious eye irritation or damage.[2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation[2][3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |

The GHS pictograms associated with this compound are 'Corrosive' and 'Irritant'.[2] The signal word is "Danger" or "Warning".[2][3]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄FIO[1][2] |

| Molecular Weight | 238.00 g/mol [1][2] |

| Appearance | Yellow to light yellow or brown liquid to low melting solid[1] |

| Density | 2.085±0.06 g/cm³ (Predicted)[5] |

| pKa | 8.10±0.18 (Predicted)[5][6] |

| Solubility | Very slightly soluble (0.52 g/L) at 25°C[6] |

| Storage Temperature | 0 - 8 °C[1] or under -20°C in a freezer[5] |

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory:

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7] A face shield may be necessary if there is a risk of splashing.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are recommended.[7]

-

Body Protection: A lab coat, closed-toed shoes, and long pants are required. For tasks with a higher risk of splashing, a chemically impervious apron should be worn.[7]

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[7]

Engineering Controls

-

Work in a well-ventilated area, such as a chemical fume hood, to control exposure.[9]

-

Ensure safety showers and eyewash stations are readily accessible.

Handling Procedures

-

Avoid breathing dust or vapors.[10]

-

Keep away from sources of ignition, heat, and open flames.[8][10]

-

Take measures to prevent the buildup of electrostatic charge.[8]

Storage Requirements

Proper storage of this compound is essential for maintaining its stability and preventing accidents.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed.[5][8][9] Some sources recommend refrigeration at 0-8°C[1], while others suggest storing in a freezer at or below -20°C.[5]

-

Container: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

-

Incompatible Materials: Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

First Aid Measures

In case of accidental exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air.[8][12] If breathing has stopped, give artificial respiration.[8][12] Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8][12] Seek medical attention if skin irritation persists.[7][12] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][12] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[7][9][12] |

| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8][9][12] |

Always show the safety data sheet to the attending physician.[8][9]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from 2-fluorophenol.

Materials and Reagents

-

2-Fluorophenol

-

Iodine

-

Concentrated Ammonia

-

Ethyl Acetate

-

5% Sodium Bisulfite Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

-

Dichloromethane

Procedure

-

To a stirring solution of 2-fluorophenol (1 equivalent) in concentrated ammonia, add iodine (1 equivalent) in a single portion at room temperature.[13]

-

Stir the reaction mixture overnight at room temperature.[13]

-

Remove the solvent by evaporation under reduced pressure.[13]

-

Partition the resulting residue between ethyl acetate and water.[13]

-

Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and then with brine.[13]

-

Dry the organic phase over anhydrous magnesium sulfate, filter the solution, and concentrate the filtrate to dryness under reduced pressure.[13]

-

Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate mixture (e.g., 9:1) as the eluent to yield this compound.[13]

Disclaimer: This guide is intended for informational purposes only and does not substitute for a thorough review of the safety data sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H4FIO | CID 14549223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2713-28-2 [amp.chemicalbook.com]

- 4. 4-Fluoro-2-iodophenol | C6H4FIO | CID 10171417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2713-28-2 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. This compound | 2713-28-2 [chemicalbook.com]

Solubility of 2-Fluoro-4-iodophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Fluoro-4-iodophenol

This compound is a halogenated aromatic compound with the chemical formula C₆H₄FIO. Its structure, featuring a polar hydroxyl group, a fluorine atom, and an iodine atom on the phenyl ring, dictates its physicochemical properties and, consequently, its solubility profile. The interplay between the hydrogen-bonding capability of the hydroxyl group and the lipophilicity of the halogenated aromatic ring makes its interaction with various solvents a critical parameter for its application in organic synthesis and pharmaceutical development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available quantitative data on the solubility of this compound in organic solvents. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.52 (Very slightly soluble) |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The polar hydroxyl group allows for hydrogen bonding with polar protic solvents, while the larger, polarizable iodinated and fluorinated benzene ring contributes to interactions with a range of polar aprotic and nonpolar solvents through dipole-dipole and van der Waals forces.

Table 2: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Soluble to Moderately Soluble | The polarity of these solvents allows for dipole-dipole interactions with the polar functional groups of this compound. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant interaction with nonpolar solvents. |

Note: This table is based on general chemical principles. Experimental verification is necessary for a quantitative assessment.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This method involves agitating an excess amount of the solid compound with the solvent at a constant temperature until equilibrium is reached.[1] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques, such as gravimetric analysis or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method: General Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or incubator and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[1]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, the supernatant can be carefully withdrawn using a syringe and filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuged.

Analytical Method 1: Gravimetric Analysis

The gravimetric method is a straightforward approach for determining solubility by measuring the mass of the dissolved solute.[2]

Methodology:

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation or sublimation of the this compound.

-

Drying and Weighing: Cool the container with the dried residue in a desiccator and then weigh it accurately. Repeat the process of drying, cooling, and weighing until a constant mass is obtained.[2]

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound residue by the volume of the solvent aliquot taken. The result is typically expressed in g/100 mL or mg/mL.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that possess a chromophore, such as this compound.[3]

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Preparation for HPLC Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis of the Sample: Inject the diluted sample solution into the HPLC system under the same chromatographic conditions as the standards. Determine the peak area of this compound in the sample chromatogram.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Typical HPLC Conditions for Phenolic Compounds:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation.[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 270-280 nm).[3]

-

Injection Volume: 10-20 µL.

Conclusion

Understanding the solubility of this compound in various organic solvents is fundamental for its effective utilization in chemical synthesis and product formulation. While quantitative data is not widely available in the public domain, the experimental protocols detailed in this guide provide robust and reliable methods for its determination. The qualitative solubility profile serves as a useful starting point for solvent selection, and the detailed experimental workflows empower researchers to generate the precise data required for process optimization and successful drug development.

References

An In-Depth Technical Guide to 2-Fluoro-4-iodophenol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodophenol, a key intermediate in the pharmaceutical and materials science sectors. The document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

This compound is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique molecular structure, featuring a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenol ring, imparts distinct reactivity that is leveraged in the synthesis of complex molecules.[1] This guide explores the origins, properties, and synthesis of this important chemical intermediate.

Discovery and History

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of halogenated phenols and the advancements in electrophilic aromatic substitution reactions throughout the 20th century. The synthesis of such compounds became feasible with the establishment of reliable methods for the selective introduction of halogen atoms onto aromatic rings.

The synthesis of iodophenols, for instance, has historical roots in the late 19th and early 20th centuries, with early methods involving the direct iodination of phenol or the diazotization of aminophenols followed by iodide substitution. The development of synthetic routes for fluorinated aromatic compounds followed a distinct timeline, with significant progress made in the mid-20th century. The preparation of this compound likely emerged from the convergence of these two areas of research, driven by the growing interest in creating multifunctional building blocks for the burgeoning pharmaceutical and chemical industries. The specific synthesis of this compound is a variation of the well-established electrophilic iodination of phenols.

Physicochemical Properties

This compound is a yellow to light yellow or brown liquid to low melting solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2713-28-2 | [1][2][3] |

| Molecular Formula | C₆H₄FIO | [1][2][3] |

| Molecular Weight | 238.00 g/mol | [1][4] |

| Appearance | Yellow to light yellow or Brown liquid to low melting solid | [1] |

| Purity | ≥ 95% (Assay) | [1] |

Table 2: Spectroscopic and Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | Not explicitly stated, described as a low melting solid | [1] |

| Boiling Point | Not explicitly stated | |

| pKa (Predicted) | 8.10 ± 0.18 | [3] |

| ¹H NMR (CDCl₃) | δ 7.3-7.4 (m, 2H), 6.75 (t, J=8.8 Hz, 1H), 5.17 (s, 1H) | [2] |

| ¹³C NMR | Data not readily available in searched resources | |

| IR Spectrum | Data available but specific peaks not detailed | [5] |

| Mass Spectrum | Data available but specific peaks not detailed |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the direct electrophilic iodination of 2-fluorophenol.

General Synthesis Pathway

The overall reaction involves the substitution of a hydrogen atom on the 2-fluorophenol ring with an iodine atom, directed to the para position due to the ortho, para-directing effect of the hydroxyl group.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from 2-fluorophenol.[2]

Materials:

-

2-Fluorophenol

-

Iodine

-

Concentrated Ammonia

-

Ethyl acetate

-

Water

-

5% Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Silica gel

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluorophenol (0.47 g, 4.18 mmol) in concentrated ammonia (22 ml) at room temperature with stirring.

-

To this solution, add iodine (1.06 g, 4.18 mmol) in a single portion.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the residue between ethyl acetate (100 ml) and water (40 ml).

-

Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and brine (10 ml).

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (9:1) as the eluent.

-

This procedure affords this compound (0.42 g, 42% yield) as a colorless solid.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in various fields:

-

Pharmaceutical Development: It is a key building block in the synthesis of a wide range of pharmaceuticals, particularly for developing drugs that target specific biological pathways.[1]

-

Organic Synthesis: Its unique reactivity allows for its use in creating complex molecules and exploring new chemical reactions.[1]

-

Biochemical Research: The compound is valuable for studying enzyme interactions and mechanisms, which can provide insights into biological processes and potential therapeutic targets.[1]

-

Materials Science: Its properties make it suitable for developing advanced materials such as sensors and coatings.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich, albeit not fully documented, history rooted in the advancements of synthetic organic chemistry. Its synthesis, primarily through the electrophilic iodination of 2-fluorophenol, is a well-established process. The compound's unique combination of functional groups makes it an indispensable tool for researchers in pharmaceuticals, materials science, and beyond. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2713-28-2 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H4FIO | CID 14549223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 2-Fluoro-4-iodophenol in Modern Drug Discovery: A Technical Guide to Key Literature and Patents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodophenol, a halogenated phenolic compound, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom, provides medicinal chemists with versatile handles for molecular elaboration, enabling the construction of potent and selective therapeutics. This technical guide provides an in-depth analysis of the key literature and patents that feature this compound, with a particular focus on its role in the synthesis of the MEK inhibitor Trametinib. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications of this compound

This compound is a versatile intermediate primarily utilized in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a convenient site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1] Its most prominent application to date is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[2]

Synthesis of Trametinib: A Case Study

The synthesis of Trametinib from this compound highlights the utility of this key starting material. The overall synthetic pathway involves several key transformations, beginning with the conversion of this compound to its aniline derivative, followed by the construction of the core pyridopyrimidine trione structure.

Synthetic Pathway Overview

The logical flow of the synthesis from this compound to a key Trametinib intermediate is depicted below.

Caption: Synthetic workflow from this compound to a key Trametinib intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of Trametinib intermediates, based on published literature and patents.

Step 1: Synthesis of 2-Fluoro-4-iodoaniline from 2-Fluoroaniline (as a proxy for this compound derivatization)

While a direct protocol from this compound was not explicitly found, the synthesis of the analogous 2-Fluoro-4-iodoaniline from 2-fluoroaniline provides a robust method for the iodination of a fluorinated aromatic ring.[3]

-

Reaction: Iodination of 2-fluoroaniline.

-

Reagents and Materials:

-

2-fluoroaniline (54 g, 486 mmol)

-

Sodium bicarbonate (41 g, 486 mmol)

-

Iodine (123 g, 486 mmol)

-

Dichloromethane

-

Saturated sodium bisulfite solution

-

Hexane

-

Deionized water

-

-

Procedure:

-

To a vigorously stirred aqueous solution (250 mL) of sodium bicarbonate, add 2-fluoroaniline.

-

Heat the suspension to 60 °C in an oil bath.

-

Add iodine in batches to the heated suspension.

-

Continue stirring the dark-colored mixture at 60°C for 3 hours.

-

After completion, cool the reaction to room temperature.

-

Add dichloromethane (300 mL) followed by saturated sodium bisulfite solution (300 mL).

-

Separate the organic layer and remove the solvent under reduced pressure to obtain a black crystalline solid.

-

Add hexane (300 mL) to the solid and heat to reflux.

-

Decant the hot hexane solution from the insoluble syrup.

-

Cool the hexane solution to crystallize the product as fine yellow needles.

-

Isolate the product by filtration.

-

-

Yield: 65 g (56%) of 2-fluoro-4-iodoaniline.[3]

Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

-

Reaction: Urea formation from 2-fluoro-4-iodoaniline and cyclopropylamine.

-

Reagents and Materials:

-

2-fluoro-4-iodoaniline

-

1,1'-Carbonyldiimidazole (CDI)

-

Cyclopropylamine

-

Toluene-4-sulfonic acid

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In DMF, react 2-fluoro-4-iodoaniline with 1,1'-carbonyldiimidazole in the presence of toluene-4-sulfonic acid at 0-20 °C for 5-18 hours.

-

Add cyclopropylamine to the reaction mixture and stir at 0-20 °C for 1 hour.

-

-

Yield: 93.4%.[4]

-

Characterization: Molecular Weight: 320.105 g/mol .[4]

Step 3: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione

-

Reaction: Cyclization with malonic acid.

-

Reagents and Materials:

-

N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

-

Malonic acid

-

Acetic anhydride

-

Acetyl chloride

-

-

Procedure:

-

To a mixture of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (61.0 g) and malonic acid (19.9 g), add acetic anhydride (300 ml) and acetyl chloride (27.2 ml).

-

Stir the mixture under a nitrogen atmosphere at 60°C for 3 hours.

-

After cooling to room temperature, add the reaction mixture dropwise to a stirred mixture of water and toluene.

-

The precipitated crystals are collected by filtration and dried.

-

-

Yield: 60.9 g (82%).[5]

Step 4: Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

-

Reaction: Cyclization with a methylmalonic acid derivative.

-

Procedure: This step involves the reaction of an intermediate derived from the previous step with a methylmalonic acid derivative, leading to the formation of the pyridopyrimidine trione core of Trametinib. A patent describes a one-pot reaction starting from N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a pre-formed pyridinetrione compound in the presence of sodium ethoxide in THF, with a total yield of 47.3% for the two steps.[6]

-

Characterization: Molecular Weight: 483.23 g/mol .[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Trametinib intermediates starting from 2-Fluoro-4-iodoaniline.

| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | M.W. ( g/mol ) | M.P. (°C) |

| 1 | 2-Fluoro-4-iodoaniline | 2-Fluoroaniline | I₂, NaHCO₃ | Water, DCM | 60 | 3 | 56[3] | 237.01[8] | 53-57[1][3] |

| 2 | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 2-Fluoro-4-iodoaniline, Cyclopropylamine | CDI, TsOH | DMF | 0-20 | 5-18, 1 | 93.4[4] | 320.11[4] | N/A |

| 3 | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Malonic acid | Ac₂O, AcCl | N/A | 60 | 3 | 82[5] | 401.17 | N/A |

| 4 | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, Pyridinetrione | NaOEt | THF | 50-70 | 7-10 | 47.3 (overall)[6] | 483.23[7] | N/A |

N/A: Not available in the searched literature.

Biological Context: The RAS/RAF/MEK/ERK Signaling Pathway

Trametinib, synthesized using this compound as a key precursor, is a targeted cancer therapy that inhibits MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway, often through mutations in BRAF or RAS proteins, is a common driver of various cancers, including melanoma.[10]

RAS/RAF/MEK/ERK Signaling Pathway Diagram

The following diagram illustrates the core components and flow of the RAS/RAF/MEK/ERK signaling pathway.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Key Patents Mentioning this compound and its Derivatives

Several patents protect the synthesis and use of compounds derived from this compound. A key patent in this area is CN109336884B , which discloses a method for synthesizing a key intermediate of Trametinib.[6] This patent details a process for the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridinetrione compound, highlighting a streamlined approach to the core structure of Trametinib.

Conclusion

This compound has proven to be an invaluable synthon in the development of modern targeted therapies. Its application in the synthesis of the MEK inhibitor Trametinib underscores its strategic importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key literature and patents related to this compound, offering detailed experimental protocols, consolidated quantitative data, and clear visualizations of the relevant synthetic and biological pathways. It is anticipated that the unique properties of this compound will continue to be exploited in the design and synthesis of future generations of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]

- 4. Reputable manufacturer supply 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 871700-18-4 in stock with high standard [whsysbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione | 871700-24-2 | Benchchem [benchchem.com]

Methodological & Application

Applications of 2-Fluoro-4-iodophenol in Pharmaceutical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodophenol is a versatile, halogenated phenolic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical agents. Its unique structural features, including a fluorine atom, an iodine atom, and a hydroxyl group, provide multiple reactive sites for the strategic construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom is an excellent leaving group for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. The phenolic hydroxyl group can be readily functionalized or can participate in directing the regioselectivity of reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of targeted cancer therapies, specifically MEK and PI3K/mTOR inhibitors.

Key Applications in Drug Discovery

This compound is a key starting material for the synthesis of several kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-fluoro-4-iodophenyl scaffold is found in potent inhibitors of the MAPK/ERK and PI3K/AKT/mTOR pathways, two of the most frequently dysregulated signaling cascades in human cancers.

1. Synthesis of MEK Inhibitors (e.g., Trametinib)

The 2-fluoro-4-iodophenylamino moiety is a core structural component of the highly potent and selective MEK1/2 inhibitor, Trametinib. Trametinib is an FDA-approved drug for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations. The synthesis of Trametinib involves the key intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea , which is derived from 2-fluoro-4-iodoaniline, accessible from this compound.

2. Synthesis of PI3K/mTOR Inhibitors (e.g., GSK2126458)

The 2-fluoro-4-iodophenylamino scaffold is also utilized in the development of dual PI3K/mTOR inhibitors. GSK2126458 (Omipalisib) is a potent inhibitor of this pathway and contains a derivative of the 2-fluoro-4-iodophenyl structure. These inhibitors are of significant interest for cancer therapy due to the central role of the PI3K/AKT/mTOR pathway in cell growth, proliferation, and survival.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final drug molecules using this compound as a starting material.

Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound

The conversion of a phenol to an aniline is a critical transformation. A common method involves a two-step process: conversion of the phenol to a triflate, followed by a Buchwald-Hartwig amination with an ammonia equivalent.

Step 1a: Synthesis of 2-Fluoro-4-iodophenyl trifluoromethanesulfonate

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 238.00 | 10.0 g | 42.0 mmol | 1.0 |

| Pyridine | 79.10 | 4.0 mL | 49.5 mmol | 1.18 |

| Triflic Anhydride | 282.14 | 7.8 mL | 46.2 mmol | 1.1 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

To a stirred solution of this compound (10.0 g, 42.0 mmol) in dichloromethane (100 mL) at 0 °C, add pyridine (4.0 mL, 49.5 mmol).

-

Slowly add triflic anhydride (7.8 mL, 46.2 mmol) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with the addition of 1 M HCl (50 mL).

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-Fluoro-4-iodophenyl trifluoromethanesulfonate.

Step 1b: Buchwald-Hartwig Amination to 2-Fluoro-4-iodoaniline

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| 2-Fluoro-4-iodophenyl trifluoromethanesulfonate | 370.06 | 10.0 g | 27.0 mmol | 1.0 |

| Benzophenone imine | 181.23 | 5.3 mL | 32.4 mmol | 1.2 |

| Pd₂(dba)₃ | 915.72 | 494 mg | 0.54 mmol | 0.02 |

| BINAP | 622.67 | 673 mg | 1.08 mmol | 0.04 |

| Sodium tert-butoxide | 96.10 | 3.6 g | 37.8 mmol | 1.4 |

| Toluene | - | 100 mL | - | - |

Procedure:

-

In a flame-dried Schlenk flask, combine 2-Fluoro-4-iodophenyl trifluoromethanesulfonate (10.0 g, 27.0 mmol), benzophenone imine (5.3 mL, 32.4 mmol), Pd₂(dba)₃ (494 mg, 0.54 mmol), BINAP (673 mg, 1.08 mmol), and sodium tert-butoxide (3.6 g, 37.8 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (100 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude imine is then hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2 hours.

-

Basify the mixture with 2 M NaOH and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 2-Fluoro-4-iodoaniline .[1][2][3][4][5][6]

Protocol 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This urea derivative is a crucial intermediate in the synthesis of Trametinib.[7]

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| 2-Fluoro-4-iodoaniline | 237.01 | 5.0 g | 21.1 mmol | 1.0 |

| Triphosgene | 296.75 | 2.3 g | 7.8 mmol | 0.37 |

| Triethylamine | 101.19 | 6.4 mL | 46.4 mmol | 2.2 |

| Cyclopropylamine | 57.09 | 1.8 mL | 25.3 mmol | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

To a solution of 2-Fluoro-4-iodoaniline (5.0 g, 21.1 mmol) and triethylamine (6.4 mL, 46.4 mmol) in dichloromethane (100 mL) at 0 °C, add a solution of triphosgene (2.3 g, 7.8 mmol) in DCM (20 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add cyclopropylamine (1.8 mL, 25.3 mmol) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water (50 mL).

-

Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .

Protocol 3: Synthesis of a Diaryl Ether Intermediate for PI3K/mTOR Inhibitors

The synthesis of diaryl ethers can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 238.00 | 5.0 g | 21.0 mmol | 1.0 |

| 4-Hydroxypyridine | 95.10 | 2.2 g | 23.1 mmol | 1.1 |

| Copper(I) Iodide (CuI) | 190.45 | 400 mg | 2.1 mmol | 0.1 |

| 1,10-Phenanthroline | 180.21 | 757 mg | 4.2 mmol | 0.2 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 13.7 g | 42.0 mmol | 2.0 |

| Dioxane | - | 100 mL | - | - |

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (5.0 g, 21.0 mmol), 4-hydroxypyridine (2.2 g, 23.1 mmol), CuI (400 mg, 2.1 mmol), 1,10-phenanthroline (757 mg, 4.2 mmol), and Cs₂CO₃ (13.7 g, 42.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane (100 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (DCM/Methanol gradient) to yield the desired diaryl ether.[8][9]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the pharmaceutical compounds derived from this compound.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical development. Its strategic use allows for the efficient synthesis of complex molecules that target key signaling pathways implicated in cancer. The protocols and data presented in these application notes provide a practical guide for researchers and drug development professionals to utilize this important intermediate in the discovery and synthesis of novel therapeutic agents. The unique combination of fluorine and iodine on the phenol ring offers a powerful platform for medicinal chemists to fine-tune the properties of drug candidates and to develop next-generation targeted therapies.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. reddit.com [reddit.com]

- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

Application Notes and Protocols for 2-Fluoro-4-iodophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-4-iodophenol as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for key synthetic transformations and summarizes quantitative data to facilitate laboratory work.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a hydroxyl group, a fluorine atom, and an iodine atom on an aromatic ring, allows for a wide range of selective chemical modifications. The presence of the iodine atom facilitates various palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. The phenolic hydroxyl group provides a handle for etherification and other derivatizations.

This intermediate is notably used in the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development of many cancers.[1][3]

Key Applications and Synthetic Transformations

This compound is a versatile substrate for several key organic reactions, including:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

-

Williamson Ether Synthesis (C-O bond formation)

These reactions enable the introduction of a wide variety of substituents, making this compound a crucial intermediate for generating diverse molecular scaffolds for drug discovery.

Application in Kinase Inhibitor Synthesis: Trametinib Intermediate

A key application of this compound is in the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a direct precursor to the MEK1/2 inhibitor, Trametinib. The synthesis of this intermediate first involves the conversion of this compound to 2-fluoro-4-iodoaniline.

Experimental Protocol: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol is based on established methods for the synthesis of urea derivatives from anilines.

Step 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound (Representative Protocol)

A common method for this transformation is a multi-step process involving etherification, nitration, reduction, and deprotection. For the purpose of these notes, we will focus on the subsequent step. Commercially available 2-fluoro-4-iodoaniline is often used for this synthesis.[4]

Step 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

To a solution of 2-fluoro-4-iodoaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. Subsequently, a solution of cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in the same solvent is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluoro-4-iodoaniline | C₆H₅FIN | 237.01 |

| N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | C₁₀H₁₀FIN₂O | 320.11 |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

A mixture of this compound (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) is taken in a suitable solvent system like a mixture of DMF and water. The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 12 | ~85-95 |

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.025 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base like triethylamine (2.0-3.0 eq). The mixture is degassed, and then phenylacetylene (1.2 eq) is added. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5][6][7]

| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-40 | ~80-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of a carbon-nitrogen bond between this compound and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine